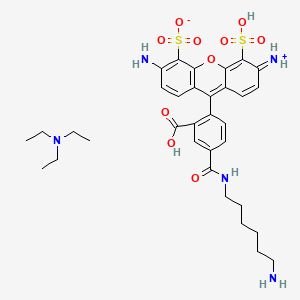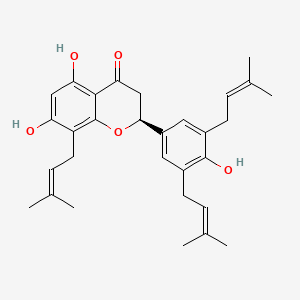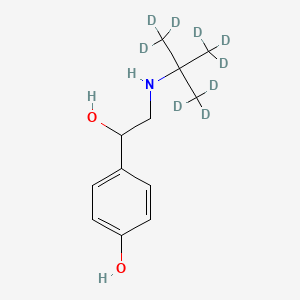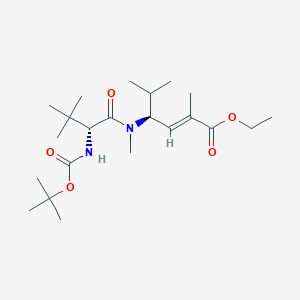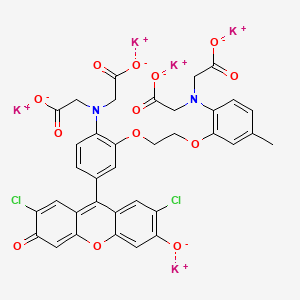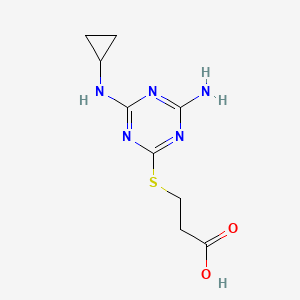
Cyromazine-3-mercaptopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cyromazine involves several steps. Initially, cyanuric chloride is dissolved in an organic solvent at a temperature of 0-5°C. Industrial ammonia water is then added dropwise, and the mixture is heated to 40-45°C for 5-6.5 hours. The solvent is separated, and purified water is added to the remaining solution. After stirring and cooling, the intermediate 2-chloro-4,6-diamino-1,3,5-triazine is obtained .
For the synthesis of 3-mercaptopropanoic acid, sodium acrylate and sodium hydrosulfide or sodium sulfide are mixed and reacted. Additional sodium sulfide and sulfur powder are added, followed by crystallization and acidification to obtain the final product .
Industrial Production Methods
The industrial production of cyromazine-3-mercaptopropanoic acid involves scaling up the laboratory synthesis methods. The process is optimized for high yield, purity, and cost-effectiveness, ensuring the product’s stability and low impurity content .
Chemical Reactions Analysis
Types of Reactions
Cyromazine-3-mercaptopropanoic acid undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, the thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The mercapto group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfides, while substitution reactions can yield a variety of derivatives .
Scientific Research Applications
Cyromazine-3-mercaptopropanoic acid is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of cyromazine-3-mercaptopropanoic acid involves its role as a hapten. When conjugated to proteins like BSA and OVA, it can elicit an immune response, allowing for the detection and quantification of triazine herbicides . The molecular targets and pathways involved include the immune system’s recognition of the hapten-protein conjugate .
Comparison with Similar Compounds
Similar Compounds
Cyromazine: A triazine compound used as an insect growth regulator.
3-Mercaptopropionic acid: A thiol-containing compound used in various chemical applications.
Uniqueness
Cyromazine-3-mercaptopropanoic acid is unique due to its dual functionality, combining the properties of cyromazine and 3-mercaptopropionic acid. This allows it to be used in specialized applications such as immunoassays and sensor development .
Properties
Molecular Formula |
C9H13N5O2S |
|---|---|
Molecular Weight |
255.30 g/mol |
IUPAC Name |
3-[[4-amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C9H13N5O2S/c10-7-12-8(11-5-1-2-5)14-9(13-7)17-4-3-6(15)16/h5H,1-4H2,(H,15,16)(H3,10,11,12,13,14) |
InChI Key |
BAHFLJMNEXNNLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=NC(=N2)N)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide](/img/structure/B12373583.png)

![1-[4-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-(1-oxo-3H-2-benzofuran-5-yl)urea](/img/structure/B12373596.png)
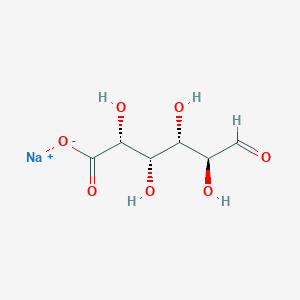
![2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one](/img/structure/B12373615.png)
![1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea](/img/structure/B12373624.png)
